8-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline
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Overview
Description
8-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline is a complex organic compound characterized by its unique structure, which includes a quinoline ring system and a triazole moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins such as oxidoreductase . These proteins play crucial roles in various biological processes, including cellular respiration and detoxification.
Mode of Action
Similar compounds have been shown to form a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in energy production . The compound’s interaction with its targets could potentially lead to changes in these pathways, resulting in downstream effects on cellular function.
Pharmacokinetics
Similar compounds have been shown to have good thermal stability , which could potentially impact their bioavailability
Result of Action
Similar compounds have been shown to exhibit antibacterial and antifungal activity , suggesting that this compound may have similar effects.
Action Environment
Similar compounds have been shown to be thermally stable , suggesting that they may be resistant to changes in temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline derivative is then functionalized with the triazole and pyrrolidinylsulfonyl groups through subsequent reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 8-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 8-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antioxidant properties. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of drugs targeting various diseases. Its triazole and quinoline moieties are known to exhibit biological activity, making it a promising candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.
Comparison with Similar Compounds
Triazole Derivatives: Other triazole-containing compounds, such as 1,2,3-triazoles, share similar structural features and biological activities.
Quinoline Derivatives: Compounds like quinoline and its derivatives are also structurally related and exhibit similar properties.
Uniqueness: 8-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline stands out due to its unique combination of triazole and quinoline moieties, which contribute to its distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industry.
Biological Activity
The compound 8-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)quinoline is a novel hybrid structure that combines the pharmacophoric features of quinolines and triazoles. These types of compounds have garnered attention due to their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by case studies and relevant data.
Chemical Structure and Synthesis
The molecular formula for this compound can be represented as C16H20N4O2S. The compound features a quinoline core linked to a triazole-pyrrolidine moiety via a sulfonyl group.
Synthetic Pathway
The synthesis typically involves:
- Formation of the Triazole Ring : Utilizing a Huisgen cycloaddition reaction between an azide and an alkyne.
- Pyrrolidine Synthesis : Achieved through reductive amination.
- Sulfonylation : The incorporation of the sulfonyl group can be performed using sulfonyl chlorides under basic conditions.
- Final Coupling : The triazole-pyrrolidine unit is coupled with the quinoline scaffold.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, triazole-containing quinoline hybrids have shown significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.35 µM, indicating potent activity without cytotoxic effects on human cells .
Anticancer Activity
The anticancer potential of this compound has been evaluated across several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and MRC-5 (human fetal lung fibroblasts).
- IC50 Values : The IC50 values varied significantly depending on the structure and cell line, with some derivatives demonstrating selective inhibition against specific cancer types (e.g., IC50 = 7.31 µM against THP-1 cells) .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
- Cell Cycle Interference : Studies suggest that treatment with this compound leads to an increase in subG0/G1 phase cells, indicating induction of apoptosis .
- Molecular Docking Studies : In silico studies have suggested interactions with specific proteins such as TAO2 kinase, which could elucidate its role in modulating signaling pathways related to cancer progression .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of triazole-linked quinoline compounds:
- Study on Quinoline–Benzimidazole Hybrids : These compounds exhibited significant antiproliferative effects across various cancer cell lines, supporting the notion that structural modifications can enhance biological activity .
- Antimicrobial Screening : A study demonstrated that certain triazole/quinoline hybrids exhibited broad-spectrum antibacterial properties with low cytotoxicity .
Properties
IUPAC Name |
8-[3-(triazol-2-yl)pyrrolidin-1-yl]sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-23(22,14-5-1-3-12-4-2-7-16-15(12)14)19-10-6-13(11-19)20-17-8-9-18-20/h1-5,7-9,13H,6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAURLCDIWBRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.